molecular formula C15H22BrNO4S2 B2692826 1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097931-57-0

1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine

Cat. No. B2692826
CAS RN: 2097931-57-0
M. Wt: 424.37
InChI Key: SUDMCXJAMUBYFH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring would be the two sulfonyl groups, which consist of a sulfur atom double-bonded to two oxygen atoms and single-bonded to the rest of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The sulfonyl groups might be susceptible to nucleophilic attack, and the bromine atom could potentially be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of any stereochemistry, and the nature of the sulfonyl and bromine groups. Without specific experimental data, it’s difficult to provide detailed information .

Scientific Research Applications

Synthesis and Structural Characterization

  • Compounds related to "1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine" have been synthesized and characterized, showing potential as intermediates for drug development. For example, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlight the interest in such compounds due to their active groups, offering potential for the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Corrosion Inhibition

  • Piperidine derivatives have been studied for their corrosion inhibition properties on iron surfaces, indicating that such compounds can significantly reduce corrosion rates. Quantum chemical and molecular dynamic simulation studies have been employed to predict the inhibition efficiencies of these derivatives, shedding light on their adsorption behaviors and providing a theoretical basis for their application in corrosion protection (S. Kaya et al., 2016).

Antibacterial Evaluation

  • New derivatives featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been synthesized and found to exhibit valuable antibacterial properties. This suggests their potential as candidate compounds for antibacterial drug development, highlighting the diverse applicability of such sulfonamide piperidine derivatives in medicinal chemistry (Aziz‐ur‐Rehman et al., 2017).

Anticancer Agents

  • The synthesis and evaluation of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been conducted, with certain compounds showing promising anticancer activity. This research underscores the potential of piperidine derivatives in the development of new anticancer drugs, necessitating further in vivo studies to ascertain their therapeutic usefulness (A. Rehman et al., 2018).

Anti-inflammatory Activity

  • N-benzenesulfonyl substituted 3,5-bis(arylidene)-4-piperidone derivatives have been synthesized and characterized, showing significant anti-inflammatory activity. The introduction of N-benzenesulfonyl substituents notably alters the configuration of the compounds, potentially enhancing their anti-inflammatory effects. This research suggests that such modifications can lead to improved pharmacological properties, making these derivatives candidates for further study in anti-inflammatory drug development (Ning Li et al., 2018).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. In general, the reactivity of the compound would be expected to be dominated by the sulfonyl and bromine groups .

Safety and Hazards

As with any chemical compound, handling “1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine” would require appropriate safety precautions. The specific hazards would depend on various factors including the properties of the compound itself and the conditions under which it is handled .

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the context in which it is being studied. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO4S2/c1-12(2)11-22(18,19)13-6-5-9-17(10-13)23(20,21)15-8-4-3-7-14(15)16/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDMCXJAMUBYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine

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